molecular formula C17H26N2O2 B11729208 Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate

Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate

Cat. No.: B11729208
M. Wt: 290.4 g/mol
InChI Key: MNLWWHVFHCFHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate: is a versatile chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloride and methylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new synthetic methodologies and reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them valuable in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit cholinesterase receptors by binding to the catalytic site, interacting with key amino acid residues such as tryptophan and phenylalanine .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(3-(methylamino)propyl)piperidine-1-carboxylate is unique due to its specific structural features and chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

benzyl 4-[3-(methylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-18-11-5-8-15-9-12-19(13-10-15)17(20)21-14-16-6-3-2-4-7-16/h2-4,6-7,15,18H,5,8-14H2,1H3

InChI Key

MNLWWHVFHCFHBV-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1CCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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